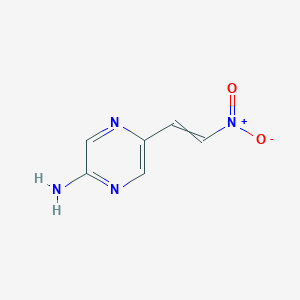
(3E)-3-(Benzylimino)-7-chloro-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-(Benzylimino)-7-chloro-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol is a synthetic organic compound that belongs to the class of benzotriazine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(Benzylimino)-7-chloro-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol typically involves the following steps:
Formation of Benzotriazine Core: The benzotriazine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives.
Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Oxidation: The oxo group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-3-(Benzylimino)-7-chloro-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imino group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl halides, thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo or hydroxyl groups, while substitution reactions may introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3E)-3-(Benzylimino)-7-chloro-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may study its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound could be explored as a potential drug candidate. Its structure may allow for the development of new therapeutic agents with specific mechanisms of action.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (3E)-3-(Benzylimino)-7-chloro-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and downstream signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting transcription and replication processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzotriazine Derivatives: Compounds with similar benzotriazine cores, such as 1,2,4-benzotriazin-3-one derivatives.
Chlorinated Aromatics: Compounds with similar chlorinated aromatic structures, such as chlorobenzene derivatives.
Imino Compounds: Compounds with similar imino groups, such as Schiff bases.
Uniqueness
(3E)-3-(Benzylimino)-7-chloro-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
921933-58-6 |
|---|---|
Formule moléculaire |
C14H11ClN4O2 |
Poids moléculaire |
302.71 g/mol |
Nom IUPAC |
N-benzyl-7-chloro-1,4-dioxido-1,2,4-benzotriazine-1,4-diium-3-amine |
InChI |
InChI=1S/C14H11ClN4O2/c15-11-6-7-12-13(8-11)19(21)17-14(18(12)20)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
Clé InChI |
UYHRENGFFDSVHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=[N+](C3=C(C=C(C=C3)Cl)[N+](=N2)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-{(2R)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14175331.png)

![3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14175350.png)

![3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione](/img/structure/B14175365.png)
![Cyclohexaneacetic acid, 4-[[[2-[[[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl][5-[2-(methylsulfonyl)ethoxy]-2-pyrimidinyl]amino]methyl]-4-(trifluoromethyl)phenyl]ethylamino]methyl]-, trans-](/img/structure/B14175368.png)
